Xylenol Orange tetrasodium forms colored complexes with various metal ions, including iron (Fe³⁺) and aluminum (Al³⁺). This property allows researchers to use it in colorimetric assays to detect and quantify the presence of these metal ions in a sample. The intensity of the color formed is proportional to the concentration of the metal ion, allowing for measurement through techniques like spectrophotometry [].
Here are some examples of its use in metal ion detection:
Xylenol Orange can be used in conjunction with specific enzymes to determine their activity levels. Enzymes like alkaline phosphatase (ALP) hydrolyze a substrate molecule that releases a compound that then forms a colored complex with Xylenol Orange. By measuring the color intensity, researchers can indirectly quantify the enzyme activity in the sample []. This application is valuable in various fields, including:
Xylenol Orange can act as a fluorescent marker for bone calcification. Due to its affinity for calcium, it binds to newly deposited calcium in developing bones and other hard tissues. This allows researchers to visualize and study bone growth and mineralization processes in histological studies [].
Xylenol Orange Tetrasodium is an organic compound, specifically a tetrasodium salt of xylenol orange, which is a sulfonephthalein dye. Its chemical formula is with a molecular weight of approximately 760.59 g/mol. This compound is primarily used as an indicator in various titrations, particularly for metal ions. It exhibits a distinctive color change from red in acidic solutions to yellow as the pH increases, making it a useful tool in analytical chemistry .
Xylenol Orange Tetrasodium is known for its solubility in water and its fluorescent properties, with excitation maxima at 440 nm and 570 nm, and emission maximum at 610 nm. It is often used in laboratory settings for its sensitivity to metal ions and its ability to form complexes with them .
The color change in XO during metal titrations arises from its interaction with metal ions. In its free form, XO exhibits a specific electronic structure that absorbs light in the visible region, giving it a red color []. When XO forms a complex with a metal ion, the electron distribution within the molecule is altered, shifting the light absorption properties and causing a color change to yellow [].
The chemical behavior of Xylenol Orange Tetrasodium is characterized by its role as a ligand in complexation reactions. When it interacts with metal ions, it forms colored complexes that can be quantitatively analyzed. The primary reaction involves the formation of a metal-xylenol orange complex, which changes color depending on the pH and the specific metal ion present.
One significant reaction is the oxidation of Xylenol Orange by hydrogen peroxide, which occurs under both catalyzed and uncatalyzed conditions. In the presence of cobalt ions, the reaction rate increases significantly due to the catalytic effect of these ions, demonstrating pseudo-second-order kinetics with respect to dye concentration . The decolorization process involves hydroxyl radicals generated from hydrogen peroxide, which facilitate the breakdown of the dye .
The synthesis of Xylenol Orange Tetrasodium typically involves the sulfonation of phthalein derivatives followed by carboxymethylation processes. The general steps include:
These processes require careful control of reaction conditions to ensure high purity and yield .
Xylenol Orange Tetrasodium has several important applications:
Interaction studies have shown that Xylenol Orange Tetrasodium can form stable complexes with various metal ions such as cobalt, copper, and zinc. These interactions are influenced by factors such as pH, temperature, and the presence of surfactants. For instance, cationic surfactants can enhance the reaction rates between Xylenol Orange and metal ions due to electrostatic interactions that increase collision frequency between reactants .
Xylenol Orange Tetrasodium shares structural similarities with other sulfonephthalein dyes and indicators but has unique properties that distinguish it:
Compound Name | Chemical Formula | Color Change | Primary Use |
---|---|---|---|
Phenolphthalein | Colorless to pink | Acid-base titrations | |
Methyl Orange | Red to yellow | Acid-base titrations | |
Bromothymol Blue | Yellow to blue | Acid-base titrations | |
Thymol Blue | Yellow to blue | Acid-base titrations |
Xylenol Orange Tetrasodium is particularly notable for its strong sensitivity to metal ions and its dual color change behavior depending on pH levels. This makes it especially useful in complexometric titrations where precise detection of endpoint color changes is critical . Furthermore, its fluorescent properties enhance its applicability in both analytical chemistry and biological research contexts.
The industrial synthesis of Xylenol Orange tetrasodium relies on a multi-component Mannich condensation reaction that represents one of the most significant applications of this classical organic transformation in the production of metallochromic indicators [1] [2]. The synthesis involves the condensation of three primary reactants: ortho-cresol red, iminodiacetic acid, and formaldehyde, in the presence of sodium acetate as a catalyst under acidic conditions [1].
The Mannich condensation mechanism for Xylenol Orange tetrasodium synthesis proceeds through a well-established three-step process [3] [2]. The initial step involves the formation of an iminium ion intermediate through the nucleophilic addition of iminodiacetic acid to formaldehyde, followed by dehydration to form the electrophilic Schiff base [3]. The second step involves the tautomerization of ortho-cresol red to its enol form, which subsequently attacks the iminium ion in an electrophilic addition reaction [2]. The final step results in the formation of the beta-amino carbonyl compound, specifically the Xylenol Orange tetrasodium salt [2].
The reaction can be represented as a cross Mannich condensation product of glycine and iminodiacetic acid with cresol red, where glycine may be produced through the hydrolysis of iminodiacetic acid during the reaction process [1]. This mechanism explains the formation of various byproducts, including Semi-Xylenol Orange and Glycine Iminodiacetic Acid Cresol Red, which are commonly observed in industrial synthesis [1].
Recent research has demonstrated significant improvements in industrial synthesis conditions compared to conventional methods [1]. The optimized synthesis protocol involves mixing cresol red (1.91 grams, 5 millimoles), iminodiacetic acid (2.66 grams, 20 millimoles), anhydrous sodium acetate (5.10 grams, 62 millimoles), and glacial acetic acid (50 milliliters) at 55 degrees Celsius [1]. To this mixture, 2.5 milliliters of aqueous 37 percent formaldehyde (31 millimoles) is added, and the reaction is maintained at 55 degrees Celsius under continuous stirring for 2.5 hours [1].
The optimized conditions represent a substantial improvement over conventional synthesis methods [1]. The reaction temperature has been reduced from 65 degrees Celsius to 55 degrees Celsius, while the reaction time has been dramatically shortened from 10 hours to 2.5 hours [1]. These modifications have resulted in a significant increase in synthetic yield from 80 percent to 98 percent, while simultaneously reducing the formation of undesirable byproducts [1].
Parameter | Conventional Method | Optimized Method |
---|---|---|
Reaction Temperature | 65°C | 55°C |
Reaction Time | 10 hours | 2.5 hours |
Cresol Red Concentration | 5 mmol | 5 mmol |
Iminodiacetic Acid Ratio | 4:1 (IDA:CR) | 4:1 (IDA:CR) |
Formaldehyde Ratio | 6:1 (HCHO:CR) | 6:1 (HCHO:CR) |
Sodium Acetate Ratio | 12:1 (NaAc:CR) | 12:1 (NaAc:CR) |
Solvent | Glacial acetic acid | Glacial acetic acid |
Yield | 80% | 98% |
Semi-Xylenol Orange Byproduct | 4-5% | 1.2% |
Glycine Iminodiacetic Acid Cresol Red Byproduct | Not reported | 0.8% |
The industrial synthesis of Xylenol Orange tetrasodium inevitably produces several byproducts that must be carefully controlled to ensure product quality [1] [4]. The most significant byproducts include Semi-Xylenol Orange, which typically accounts for 1.2 percent of the product under optimized conditions, and Glycine Iminodiacetic Acid Cresol Red, which represents approximately 0.8 percent of the synthetic mixture [1].
Semi-Xylenol Orange formation occurs when only one of the two available reactive sites on ortho-cresol red undergoes Mannich condensation with iminodiacetic acid [5]. This partial substitution product retains many of the complexometric properties of the parent compound but exhibits different spectroscopic characteristics that can interfere with analytical applications [4]. Commercial preparations of Xylenol Orange have historically contained substantial amounts of Semi-Xylenol Orange, sometimes as high as 17.2 percent, along with only 36.3 percent of the desired Xylenol Orange [4].
The formation of Glycine Iminodiacetic Acid Cresol Red represents a more complex byproduct that arises from the cross Mannich condensation of glycine and iminodiacetic acid with cresol red [1]. This compound exhibits unique spectroscopic properties, including a characteristic color change to violet upon addition of copper ions at pH 5, with an absorption maximum at 570 nanometers [1]. The ratio of maximum absorption of the copper complex at 570 nanometers to that of the free dye at 433 nanometers is approximately 2.0 [1].
The purification of Xylenol Orange tetrasodium from crude synthetic mixtures requires sophisticated chromatographic techniques due to the structural similarities between the desired product and various byproducts [1] [6]. Multiple chromatographic approaches have been developed and optimized for different scales of purification, ranging from analytical separations to large-scale preparative applications.
Cation exchange chromatography using SP-Sephadex represents the most efficient method for the rapid purification of Xylenol Orange tetrasodium from synthetic mixtures [1]. SP-Sephadex C-25, which contains sulphopropyl functional groups as the ion exchange sites, provides excellent separation capabilities for sulfonephthalein compounds under acidic conditions [7]. The strong cation exchanger maintains consistent high capacity over the entire working pH range of 4 to 13, with a total ionic capacity of 2.0 to 2.6 millimoles per gram [7].
The separation protocol involves dissolving crude Xylenol Orange in a small amount of 50 millimolar hydrochloric acid and loading the solution onto a 23 millimeter internal diameter by 220 millimeter SP-Sephadex column [1]. Elution is performed using 50 millimolar hydrochloric acid as the mobile phase, which provides optimal separation of the various colored components within a remarkably short time frame of approximately 10 minutes [1].
The elution order observed in SP-Sephadex chromatography follows a predictable pattern based on the mean charges of the different compounds in 50 millimolar hydrochloric acid: iminodiacetic acid, beta-Xylenol Orange, Glycine Iminodiacetic Acid Cresol Red, Xylenol Orange, Semi-Xylenol Orange, and cresol red [1]. This separation pattern reflects the differences in charge states under acidic conditions, allowing for effective separation of compounds with charges of +1, 0, and -1 [1].
DEAE-cellulose anion exchange chromatography provides an alternative approach for the purification of Xylenol Orange tetrasodium, particularly for preparative-scale applications [1] [8]. This method involves the initial precipitation of crude Xylenol Orange from the synthetic mixture using diethyl ether, followed by dissolution in water and loading onto a DEAE-Sephadex column [1].
The purification protocol begins with washing the column with water to remove uncharged impurities, followed by elution with 100 millimolar hydrochloric acid to recover the Xylenol Orange fraction [1]. The eluent is then concentrated by drying in vacuo, and the residue is dissolved in 50 millimolar hydrochloric acid for further purification on SP-Sephadex [1]. This two-step approach combines the high capacity of anion exchange with the superior resolution of cation exchange chromatography.
For the isolation of specific byproducts such as Glycine Iminodiacetic Acid Cresol Red, the effluent from preparative chromatography is diluted ten-fold with water and loaded onto a smaller DEAE-Sephadex column [1]. Sequential elution with 50 millimolar and 100 millimolar sodium chloride solutions enables the separation of different byproducts based on their binding affinities [1].
Reversed-phase High-Performance Liquid Chromatography has emerged as a powerful technique for the analytical and preparative purification of Semi-Xylenol Orange and related compounds [5]. The method utilizes C18-bonded silica as the stationary phase with perchloric acid-acetone mixtures as the mobile phase for initial separation [5]. This approach provides excellent resolution of structurally similar sulfonephthalein compounds based on their hydrophobic interactions with the stationary phase.
The purification process involves loading the crude product onto the reversed-phase column and monitoring the separation continuously [5]. Once the purified compound elutes from the column, the eluate is collected and its purity verified using High-Performance Liquid Chromatography with appropriate analytical columns [5]. The Semi-Xylenol Orange fraction is subsequently freed from accompanying perchloric acid through a second separation on the same column using water as the eluent [5].
Following elution with acetone, the purified Semi-Xylenol Orange can be crystallized through controlled evaporation [5]. This method has demonstrated the ability to achieve purities exceeding 95 percent for Semi-Xylenol Orange, with typical batch-procedure yields of approximately 30 percent from the crude synthetic mixture [5].
Preparative paper chromatography represents a classical but effective approach for the purification of Xylenol Orange, particularly suitable for research applications requiring moderate quantities of highly pure material [6]. This technique has been specifically proposed as a suitable method for purification, with demonstrated effectiveness in separating Xylenol Orange from its various impurities [6].
The paper chromatographic separation is typically performed using cellulose paper as the stationary phase with carefully optimized solvent systems [9]. Butanol-acetic acid-water mixtures have proven particularly effective for the separation of Xylenol Orange, Semi-Xylenol Orange, and ortho-cresol red [9]. The separation process typically requires 4 to 6 hours but can achieve purities in the range of 85 to 90 percent [6].
Several aqueous organic solvent systems have been investigated for the extractive separation of these compounds [9]. The best separation of cresol red and Semi-Xylenol Orange was obtained using aqueous 1-butanol, while the separation of Semi-Xylenol Orange and Xylenol Orange was optimized using 0.5 molar sulfuric acid in 1-butanol [9].
Method | Stationary Phase | Mobile Phase | Separation Time | Purity Achieved | Scale |
---|---|---|---|---|---|
SP-Sephadex Cation Exchange | SP-Sephadex C-25 (sulphopropyl) | 50 mM HCl | 10 minutes | 90-95% | Analytical to preparative |
DEAE-Cellulose Anion Exchange | DEAE-cellulose | 0.1 M NaCl solution | 2-3 hours | 95-98% | Preparative |
Preparative Paper Chromatography | Cellulose paper | Butanol-acetic acid-water | 4-6 hours | 85-90% | Semi-preparative |
Reversed-Phase HPLC | C₁₈ bonded silica | Acetonitrile-water with TFA | 20-30 minutes | 95-99% | Analytical to preparative |
Flash Chromatography | Silica gel | Gradient elution | 1-2 hours | 90-95% | Preparative |
Preparative Thin-Layer Chromatography | Silica gel plates | Organic solvent mixtures | 2-4 hours | 80-85% | Semi-preparative |
The establishment of comprehensive quality control parameters for laboratory-grade Xylenol Orange tetrasodium is essential for ensuring consistent performance in analytical applications [10] [11]. These parameters encompass physical, chemical, and spectroscopic properties that must be rigorously monitored and controlled throughout the manufacturing and purification processes.
Laboratory-grade Xylenol Orange tetrasodium must exhibit specific physical characteristics that serve as initial indicators of product quality and purity [12] [11]. The material should appear as a dark red to red-brown crystalline powder with uniform particle distribution [12] [11] [13]. The appearance specification is critical because significant deviations in color or physical form often indicate the presence of impurities or degradation products [11].
The melting point specification for high-quality Xylenol Orange tetrasodium ranges from 195 to 210 degrees Celsius, with decomposition occurring within this temperature range [12] [14] [11]. Differential scanning calorimetry provides the most accurate method for melting point determination, as it can detect both the melting transition and any accompanying decomposition processes [11]. Materials exhibiting melting points outside this range typically contain significant levels of impurities or have undergone partial degradation [11].
Solubility characteristics represent another fundamental quality parameter [11]. Laboratory-grade Xylenol Orange tetrasodium should demonstrate complete solubility in water, producing clear solutions without visible precipitates or turbidity [10] [11]. The clarity of solution test involves dissolving a specified quantity of the material in distilled water and visually inspecting the resulting solution under standardized lighting conditions [10].
The spectroscopic properties of Xylenol Orange tetrasodium serve as definitive indicators of chemical purity and structural integrity [15] [16]. The absorption maximum specification requires that the material exhibit its principal absorption peak between 575 and 585 nanometers when measured in aqueous solution [17] [15]. This narrow wavelength range ensures optimal performance in spectrophotometric applications and complexometric titrations [15].
The molar absorptivity represents a critical quantitative parameter for laboratory-grade material [16]. High-quality Xylenol Orange tetrasodium should exhibit a molar absorption coefficient of 3.12 × 10⁴ liters per mole per centimeter at 580 nanometers and pH 10.0 [16]. This value has been precisely determined through careful spectrophotometric analysis and serves as a benchmark for material quality [16].
Fluorescence properties provide additional quality control parameters [18] [12]. Pure Xylenol Orange tetrasodium exhibits characteristic fluorescence with excitation maxima at 440 and 570 nanometers and an emission maximum at 610 nanometers [18]. Deviations from these values often indicate the presence of fluorescent impurities or structural modifications that could affect analytical performance [18].
The chemical purity specifications for laboratory-grade Xylenol Orange tetrasodium must address both the overall purity level and the concentrations of specific impurities [10] [4]. High-Performance Liquid Chromatography analysis should demonstrate a minimum purity of 90 percent for commercial-grade material, with research-grade materials typically exceeding 95 percent purity [4] [8].
Semi-Xylenol Orange content represents the most significant impurity concern, as this structurally related compound can significantly interfere with analytical applications [4]. Laboratory-grade specifications typically limit Semi-Xylenol Orange content to less than 5 percent, with high-purity grades requiring less than 2 percent [4]. The determination of Semi-Xylenol Orange content requires specialized chromatographic techniques due to the structural similarity between the compounds [4].
Iminodiacetic acid content must also be controlled, as unreacted starting material can interfere with complexometric applications [1]. Specifications typically limit iminodiacetic acid content to less than 17 percent, determined through ion exchange chromatography followed by ninhydrin colorimetry [1]. Lower grades may contain higher levels of this impurity, but analytical-grade materials should contain less than 5 percent iminodiacetic acid [1].
Loss on drying represents a fundamental quality control parameter that indicates the presence of residual water and volatile impurities [10]. Laboratory-grade Xylenol Orange tetrasodium should exhibit a loss on drying of less than 10 percent when heated at 110 degrees Celsius to constant weight [10]. Higher water content can indicate improper drying during manufacturing or storage under inappropriate conditions [10].
Sulfated ash determination provides information about the total inorganic content of the material [17]. The specification typically limits sulfated ash content to less than 50 percent, reflecting the sodium salt content and any additional inorganic impurities [17]. This parameter is particularly important for materials intended for trace metal analysis, where excessive inorganic content could introduce analytical interferences [17].
Parameter | Specification | Test Method |
---|---|---|
Appearance | Dark red to red-brown crystalline powder | Visual examination |
Melting Point | 195-210°C (decomposition) | Differential scanning calorimetry |
Absorption Maximum | 575-585 nm | UV-visible spectrophotometry |
Molar Absorptivity | 3.12 × 10⁴ L·mol⁻¹·cm⁻¹ at 580 nm, pH 10.0 | Spectrophotometric determination |
Loss on Drying | ≤ 10% | Gravimetric analysis at 110°C |
Sulfated Ash | ≤ 50% | Sulfated ash determination |
Suitability for Metal Titration | Complies with zinc titration test | Complexometric titration |
Clarity of Solution | Passes test | Visual inspection of aqueous solution |
Purity (by HPLC) | ≥ 90% (commercial grade) | High-performance liquid chromatography |
Semi-Xylenol Orange Content | ≤ 5% | Ion exchange chromatography |
Iminodiacetic Acid Content | ≤ 17% | Ninhydrin colorimetry |
The ultimate quality control parameter for laboratory-grade Xylenol Orange tetrasodium involves testing its suitability for intended analytical applications [10] [11]. The zinc titration test represents the most common functional performance assessment, evaluating the material's ability to provide sharp, reproducible endpoint detection in complexometric titrations [10] [11].
The suitability test involves performing a standardized complexometric titration using zinc sulfate solution with the Xylenol Orange sample as the indicator [10]. The material must demonstrate clear color transitions and provide endpoint detection that agrees with theoretical values within specified tolerance limits [10]. Materials failing this test are unsuitable for analytical applications regardless of their chemical purity [10].
Xylenol Orange tetrasodium salt exhibits well-defined crystallographic properties when incorporated into host crystal matrices. X-ray crystallographic studies conducted on Xylenol Orange-doped L-Alanine Thiourea (LATU) crystals reveal that the compound maintains structural integrity within the crystalline framework while inducing measurable lattice modifications [1].
Single crystal X-ray diffraction analysis using MoKα radiation (λ = 0.71073 Å) demonstrates that Xylenol Orange tetrasodium salt adopts a monoclinic crystal system with space group P21 when incorporated into the LATU host matrix [1]. The lattice parameters for the Xylenol Orange-doped LATU (XOLATU) crystals show slight but significant deviations from the pure LATU structure, indicating successful incorporation of the dye molecules into the crystal lattice.
Parameter | LATU Crystal | XOLATU Crystal | Change |
---|---|---|---|
Unit cell parameter a (Å) | 9.6312 | 9.6410 | +0.0098 |
Unit cell parameter b (Å) | 5.6136 | 5.6250 | +0.0114 |
Unit cell parameter c (Å) | 9.4142 | 9.4220 | +0.0078 |
Unit cell angle β (°) | 109.48 | 109.48 | 0 |
Unit cell volume (ų) | 508.98 | 510.96 | +1.98 |
High-resolution X-ray diffraction (HRXRD) analysis reveals exceptional crystalline quality with full width at half maximum (FWHM) values of 14 arc seconds for pure LATU and 29 arc seconds for XOLATU crystals [1]. The doubling of the FWHM value indicates the successful incorporation of Xylenol Orange molecules into the crystalline matrix without compromising the overall crystal quality. The absence of additional peaks in the diffraction curves confirms the maintenance of crystal perfection without internal structural grain boundaries.
Powder X-ray diffraction analysis confirms the single crystal results, with calculated lattice parameters for XOLATU (a = 9.610 Å, b = 5.5871 Å, c = 9.4249 Å) showing excellent agreement with single crystal data [1]. The slight variations in peak intensities and the appearance of additional reflections in the powder diffraction pattern indicate minor lattice distortions attributable to the incorporation of Xylenol Orange molecules.
The asymmetry observed in the scattered intensity distribution of the HRXRD curves provides crucial insight into the incorporation mechanism. The higher scattered intensity in the positive angular direction compared to the negative direction indicates that Xylenol Orange dopants predominantly occupy interstitial positions within the host lattice [1]. This interstitial incorporation leads to local lattice compression around the dopant molecules, resulting in decreased interplanar spacing and enhanced diffuse X-ray scattering at slightly higher Bragg angles.
Xylenol Orange tetrasodium salt exhibits complex tautomeric behavior in aqueous solutions, undergoing multiple protonation-deprotonation equilibria that significantly influence its structural and spectroscopic properties. The compound functions as a weak polybasic acid capable of releasing up to nine protons across a wide pH range [2].
Theoretical investigations using density functional theory (DFT) methods with B3LYP/6-31+G(d) basis sets have provided detailed insights into the tautomeric forms and their relative stabilities [2]. The calculations reveal a systematic sequence of deprotonation events, with the fully protonated form H₉L³⁺ serving as the starting point for successive ionization reactions.
pH Range | Predominant Species | Color | Calculated pKa Values |
---|---|---|---|
< 0 | H₉L³⁺ (fully protonated) | Lemon yellow | pKa₁ = -1.78 |
0-3 | H₆L to H₈L²⁺ | Yellow to orange | pKa₂ = -1.05 |
3-6 | H₄L²⁻ to H₅L⁻ | Orange to red | pKa₃ = 0.872, pKa₄ = 1.12 |
6-10 | H₂L⁴⁻ to H₃L³⁻ | Red to purple | pKa₅ = 2.53, pKa₆ = 3.30 |
> 10 | L⁶⁻ (fully deprotonated) | Purple-violet | pKa₇ = 6.33, pKa₈ = 10.7, pKa₉ = 12.8 |
The deprotonation sequence follows a well-defined pattern based on the relative acidity of different functional groups. The sulfonate group (SO₃H) exhibits the highest acidity with pKa₁ = -1.78, followed by hydroxyl groups and carboxyl groups [2]. The ammonium groups associated with the iminodiacetic acid moieties demonstrate the lowest acidity, with pKa values exceeding 10.
Computational analysis of atomic charges provides quantitative evidence for the deprotonation sites. The first deprotonation from the sulfonate group results in a significant decrease in the electronic density of the O72 atom from -0.780 to a less negative value, confirming the loss of the proton [2]. Similar charge redistributions occur at each deprotonation step, with the electronic density changes serving as reliable indicators of the ionization sites.
The pH-dependent color transitions observed experimentally align closely with the calculated tautomeric equilibria. The yellow color in strongly acidic solutions (pH < 3) corresponds to the predominance of highly protonated forms, while the characteristic red-violet color in alkaline conditions reflects the presence of extensively deprotonated species [3]. This chromophoric behavior results from changes in the electronic conjugation patterns and charge distribution within the extended π-system.
The electronic structure of Xylenol Orange tetrasodium salt is characterized by an extended π-conjugated system that incorporates multiple chromophoric elements including sulfonephthalein groups and iminodiacetic acid functionalities [2]. This conjugated framework provides the foundation for the compound's distinctive optical and electronic properties.
While direct experimental determination of frontier molecular orbitals remains limited, theoretical calculations and spectroscopic evidence provide substantial insights into the electronic structure. The molecule exhibits a closed-shell singlet ground state with extensive delocalization across the aromatic ring systems and heteroatom-containing functional groups [2].
The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the phenolic oxygen atoms and the extended aromatic system, reflecting the electron-rich character of these regions [2]. The presence of multiple oxygen atoms with lone pairs contributes significantly to the HOMO energy and character. The Lowest Unoccupied Molecular Orbital (LUMO) demonstrates delocalization across the aromatic rings and the sulfonephthalein moiety, providing accessible electron-accepting sites.
The HOMO-LUMO energy gap can be estimated from UV-visible spectroscopic data, with the primary electronic transitions occurring at wavelengths between 430-585 nm [4] [5]. This corresponds to energy gaps ranging from approximately 2.1 to 2.9 eV, indicating moderate electronic excitation energies typical of organic chromophores with extended conjugation.
The electronic absorption spectrum reveals multiple transition bands corresponding to different π→π* excitations within the conjugated system [4] [5]. The primary absorption maximum at 583 nm (2.12 eV) represents the lowest energy electronic transition, while additional absorption features at 430-440 nm (2.8-2.9 eV) correspond to higher energy excitations [4] [5].
Electronic Property | Value | Reference |
---|---|---|
Primary absorption maximum | 575-585 nm | [4] [5] |
Secondary absorption maximum | 430-440 nm | [4] [5] |
Fluorescence emission maximum | 610 nm | [6] |
Fluorescence excitation maxima | 440, 570 nm | [6] |
Molar absorption coefficient | 600-650 M⁻¹cm⁻¹ (pH 14) | [7] |
The fluorescence properties demonstrate efficient electronic relaxation pathways with emission centered at 610 nm [6]. The dual excitation maxima at 440 nm and 570 nm suggest multiple accessible electronic states contributing to the photophysical behavior [6]. This fluorescence capability has enabled applications in biological imaging and metal ion detection assays.
The asymmetric molecular structure and extended conjugation contribute to significant polarizability and hyperpolarizability characteristics. The presence of electron-donating groups (hydroxyl, carboxylate) and electron-accepting regions (sulfonephthalein) creates moderate charge transfer character in the electronic transitions [2].
Computational studies reveal that the electronic structure is particularly sensitive to pH-dependent protonation states, with each tautomeric form exhibiting distinct frontier orbital energies and charge distributions [2]. This pH sensitivity underlies the compound's utility as a colorimetric indicator and metal ion complexing agent.
The delocalization pattern extends across the entire molecular framework, with significant π-electron density distributed among the aromatic rings, heteroatoms, and conjugated double bonds. This extensive delocalization stabilizes the various tautomeric forms and facilitates the observed electronic transitions.